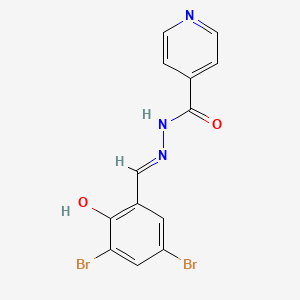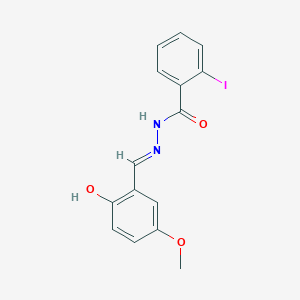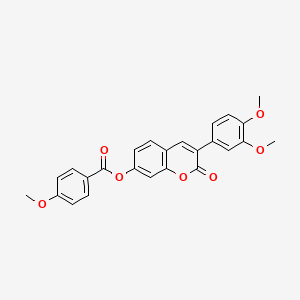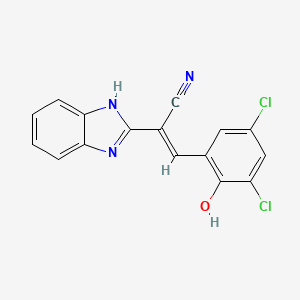
N'-(3,5-dibromo-2-hydroxybenzylidene)isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3,5-dibromo-2-hydroxybenzylidene)isonicotinohydrazide, also known as DBHN, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBHN belongs to the class of hydrazones and has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Antibacterial Studies
N'-(3,5-dibromo-2-hydroxybenzylidene)isonicotinohydrazide and related compounds have been studied for their potential antibacterial properties. Research indicates these compounds exhibit significant antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria (Sedaghat et al., 2014), (Feng et al., 2014), (Xue et al., 2016), (Sang et al., 2020), (Malhotra et al., 2012).
Crystal Structure and Synthesis
The crystal structure of various derivatives of N'-(3,5-dibromo-2-hydroxybenzylidene)isonicotinohydrazide has been extensively studied. These studies focus on the synthesis and characterization of these compounds, providing insights into their molecular structures (Ghammamy et al., 2010), (Xiong & Li, 2014), (Karrouchi et al., 2020), (Li et al., 2011), (Zhu et al., 2018).
Antimicrobial and Antifungal Activities
Research also explores the antimicrobial and antifungal activities of these compounds. This includes studies on their effectiveness against various strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Iroha & Dueke‑Eze, 2021), (He et al., 2018).
Antidiabetic Activity
Some studies have focused on the antidiabetic potential of these compounds, investigating their ability to inhibit enzymes relevant to diabetes management (Karrouchi et al., 2022).
Other Applications
Additional research has explored the use of these compounds in various applications such as catalytic oxidation properties and as corrosion inhibitors, demonstrating their versatile potential in scientific research (Liu et al., 2020), (Alghool & Slebodnick, 2014).
Propiedades
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O2/c14-10-5-9(12(19)11(15)6-10)7-17-18-13(20)8-1-3-16-4-2-8/h1-7,19H,(H,18,20)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPBIVINUBCOLK-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine](/img/structure/B6120754.png)
![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6120759.png)
![N-bicyclo[2.2.1]hept-2-yl-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6120766.png)

![N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B6120784.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6120791.png)

![2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6120814.png)

![2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6120823.png)
![(5-chloro-2-methoxyphenyl){1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B6120830.png)
![1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6120836.png)
